molecular formula C6H7F2NO2 B1650162 4-((2,2-Difluoroethyl)amino)furan-2(5H)-one CAS No. 1134834-71-1

4-((2,2-Difluoroethyl)amino)furan-2(5H)-one

Cat. No.: B1650162
CAS No.: 1134834-71-1
M. Wt: 163.12
InChI Key: VLVQKHOAIGBZTD-UHFFFAOYSA-N
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Description

“4-((2,2-Difluoroethyl)amino)furan-2(5H)-one” is a chemical compound with the molecular formula C6H7F2NO2 . It is also known as Flupyradifurone, a systemic insecticide that belongs to the butenolide class of insecticides .


Molecular Structure Analysis

The molecular structure of “this compound” is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .


Physical and Chemical Properties Analysis

Flupyradifurone has a fairly low volatility and a melting point of 69 and 67°C (pure compound and TC, respectively). As a medium polarity compound, it is soluble .

Scientific Research Applications

  • Alkylation Processes : Zhao Yu and colleagues (2018) reported on the regioselective synthesis of 4-(2,2-Difluoroethylamino)-3-(heteroarylmethyl)-5,5-disubstituted furan-2(5H)-ones. This process involves C-3 alkylation using Cs2CO3 as a base and offers high yields, indicating its potential in synthesizing complex organic compounds (Zhao Yu et al., 2018).

  • Synthesis of Biologically Active Compounds : R. M. Hakobyan and team (2015) discussed the presence of the 3,4-disubstituted furan-2(5H)-one fragment in biologically active compounds. Their work highlights the role of such compounds in the synthesis of substances with various biological activities, demonstrating the significance of furan-2(5H)-one derivatives in medicinal chemistry (R. M. Hakobyan et al., 2015).

  • Reactivity and Stereoselectivity in Diels–Alder Reactions : Jan Hajduch et al. (2007) studied the reactivity and stereoselectivity of fluorinated furan-2(5H)-ones in Diels–Alder reactions. This research provides insights into the chemical behavior of these compounds under various conditions, essential for designing targeted chemical reactions (Jan Hajduch et al., 2007).

  • Oxidative Cyclization for Synthesis of Substituted Furan-2-ones : Kensuke Kiyokawa and colleagues (2017) reported on the use of hypervalent iodine reagents for the oxidative cyclization of β,γ-unsaturated carboxylic acids. This method is crucial for producing various 4-substituted furan-2-ones, important in organic and medicinal chemistry (Kensuke Kiyokawa et al., 2017).

  • Catalytic Applications in Synthesis of Furan-2(5H)-one Derivatives : M. Khodaei et al. (2018) developed a novel catalyst for the synthesis of furan-2(5H)-one derivatives. Their research highlights the importance of catalysts in facilitating efficient and sustainable chemical reactions (M. Khodaei et al., 2018).

  • Catalyst-Free Domino Reaction for Compound Synthesis : Zhao Yu and team (2020) explored a catalyst-free domino reaction for synthesizing 4-(N-(2,2-difluoroethyl)(N-heteroarylmethyl)amino)-5,5-disubstitutedfuran-2(5H)-one. This method emphasizes the potential for efficient, catalyst-free synthesis routes in organic chemistry (Zhao Yu et al., 2020).

  • Efficient Synthesis Method Using Nano-colloidal Catalysts : H. Shahbazi-Alavi and J. Safaei‐Ghomi (2019) developed an efficient method for synthesizing substituted furan-2(5H)-ones using nano-colloidal catalysts. This approach highlights the application of nanotechnology in enhancing chemical synthesis processes (H. Shahbazi-Alavi & J. Safaei‐Ghomi, 2019).

  • Development of Furan-2(5H)-one Derivatives with Chromen-4-one Fragment : B. Lichitsky et al. (2020) reported an efficient method for preparing furan-2(5H)-one derivatives containing the 4H-chromen-4-one fragment. This demonstrates the versatility of furan-2(5H)-one derivatives in synthesizing complex molecular structures (B. Lichitsky et al., 2020).

  • Structural Analysis of Furan Derivatives : M. Schmidt and colleagues (1993) conducted a detailed structural analysis of hydroxy-5-phenyl-furanone derivatives. Their work is essential in understanding the structural properties of furan-based compounds, which is crucial for their application in various scientific fields (M. Schmidt et al., 1993).

  • Crystal Structure Analysis of Furan Derivatives : J. Jasinski et al. (2009) studied the crystal structure of a furan compound, highlighting the importance of crystallography in understanding the properties and potential applications of such compounds (J. Jasinski et al., 2009).

Mechanism of Action

Flupyradifurone acts as an agonist of the nicotinic acetylcholine receptor . It is extremely effective against pests resistant to neonicotinoid insecticides .

Future Directions

Flupyradifurone is being used to control a variety of sucking pests in agricultural and horticultural crops . An analytical method for the simultaneous determination of the novel insecticide flupyradifurone and its two metabolites in a variety of traditional Chinese herbal medicines was developed . This suggests that there is ongoing research into the applications and impacts of this compound.

Properties

IUPAC Name

3-(2,2-difluoroethylamino)-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2NO2/c7-5(8)2-9-4-1-6(10)11-3-4/h1,5,9H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVQKHOAIGBZTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC(=O)O1)NCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80905029
Record name 4-(2,2-Difluoroethylamino)furan-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80905029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134834-71-1
Record name 4-((2,2-Difluoroethyl)amino)furan-2(5H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1134834711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2,2-Difluoroethylamino)furan-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80905029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(2,2-difluoroethyl)amino]-2,5-dihydrofuran-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-((2,2-DIFLUOROETHYL)AMINO)FURAN-2(5H)-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VOZ1AWX6PH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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